2-(Difluoromethyl)-5-(6-methylpyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, characterized by the presence of a difluoromethyl group and a methylpyridine moiety. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of histone deacetylase 6, which plays a significant role in various cellular processes including gene expression and cell cycle regulation .
This compound is synthesized through various chemical methods that involve the cyclization of hydrazones or hydrazides with difluoromethylated reagents. The synthesis procedures are well-documented in scientific literature, highlighting their relevance in medicinal chemistry and pharmacological research .
2-(Difluoromethyl)-5-(6-methylpyridin-3-yl)-1,3,4-oxadiazole can be classified as:
The synthesis of 2-(Difluoromethyl)-5-(6-methylpyridin-3-yl)-1,3,4-oxadiazole typically involves:
The synthesis can be performed using a two-step process:
The molecular structure of 2-(Difluoromethyl)-5-(6-methylpyridin-3-yl)-1,3,4-oxadiazole consists of:
The molecular formula is , and its molecular weight is approximately 202.17 g/mol. The compound exhibits specific spectral properties that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry for characterization .
2-(Difluoromethyl)-5-(6-methylpyridin-3-yl)-1,3,4-oxadiazole can participate in various chemical reactions:
Common reagents used in reactions involving this compound include bases (such as sodium hydroxide) for nucleophilic attacks and electrophiles for substitution reactions. Reaction conditions often require careful control of temperature and solvent systems to optimize yields .
The mechanism by which 2-(Difluoromethyl)-5-(6-methylpyridin-3-yl)-1,3,4-oxadiazole exerts its biological effects primarily involves inhibition of histone deacetylase 6. This enzyme plays a crucial role in regulating gene expression by modifying histones, leading to altered chromatin structure and gene accessibility.
In vitro studies have demonstrated that this compound exhibits selective inhibition against histone deacetylase 6 with an IC50 value indicating effective potency at low concentrations . The mechanism is believed to be irreversible due to covalent interactions with the enzyme.
The compound is typically characterized by:
Key chemical properties include:
Relevant analytical data includes melting point determination and spectral analysis (UV-visible, infrared spectroscopy) which provide insights into its functional groups and structural integrity .
The applications of 2-(Difluoromethyl)-5-(6-methylpyridin-3-yl)-1,3,4-oxadiazole span several fields:
Histone deacetylase 6 (HDAC6) is a class IIb zinc-dependent deacetylase distinguished by its unique cytoplasmic localization, tandem catalytic domains (DD1 and DD2), and a C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP) [1] [8]. Unlike nuclear HDACs (e.g., class I enzymes HDAC1-3), HDAC6 primarily targets non-histone substrates, including:
HDAC6 dysregulation is implicated in cancer progression (e.g., ovarian, breast malignancies), neurodegenerative disorders (Alzheimer’s, Parkinson’s), and cardiovascular pathologies (myocardial infarction, hypertrophy) [1] [5] [8]. Its role in aggresome formation—via binding ubiquitinated proteins through ZnF-UBP—positions HDAC6 as a critical node in protein degradation pathways [5].
Table 1: Key HDAC6 Substrates and Pathological Associations
Substrate | Functional Consequence | Disease Link |
---|---|---|
α-Tubulin | Impaired microtubule dynamics | Neurodegeneration, Metastasis |
HSP90α | Loss of chaperone activity | Cancer progression |
Tau | Protein aggregation | Alzheimer’s disease |
Cortactin | Altered cell motility | Tumor invasion |
First-generation HDAC inhibitors (e.g., vorinostat, panobinostat) incorporate hydroxamic acid zinc-binding groups (ZBGs), which suffer from:
These limitations necessitate isoform-selective inhibitors that circumvent genotoxicity while maintaining potency [1] [8].
Table 2: Hydroxamate vs. Non-Hydroxamate HDAC6 Inhibitor Profiles
Parameter | Hydroxamate Inhibitors | Non-Hydroxamate Inhibitors |
---|---|---|
HDAC6 selectivity | Moderate (10-100 fold) | High (>500 fold) |
Genotoxic metabolites | Yes (hydroxylamine) | No |
Brain penetration | Limited | Enhanced |
Clinical utility | Short-term oncology | Chronic neurodegeneration |
To overcome hydroxamate limitations, 1,3,4-oxadiazole derivatives represent a novel ZBG scaffold with:
2-(Difluoromethyl)-5-(6-methylpyridin-3-yl)-1,3,4-oxadiazole exemplifies this approach, leveraging the oxadiazole core as a hydroxamate alternative with improved selectivity (>300-fold for HDAC6 vs. HDAC1) and a non-genotoxic profile [7] [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3